TTAPE-Me

Description

Properties

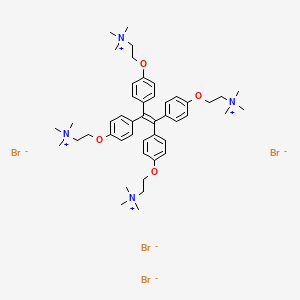

Molecular Formula |

C46H68Br4N4O4 |

|---|---|

Molecular Weight |

1060.7 g/mol |

IUPAC Name |

trimethyl-[2-[4-[1,2,2-tris[4-[2-(trimethylazaniumyl)ethoxy]phenyl]ethenyl]phenoxy]ethyl]azanium;tetrabromide |

InChI |

InChI=1S/C46H68N4O4.4BrH/c1-47(2,3)29-33-51-41-21-13-37(14-22-41)45(38-15-23-42(24-16-38)52-34-30-48(4,5)6)46(39-17-25-43(26-18-39)53-35-31-49(7,8)9)40-19-27-44(28-20-40)54-36-32-50(10,11)12;;;;/h13-28H,29-36H2,1-12H3;4*1H/q+4;;;;/p-4 |

InChI Key |

AFLMSZYBOYHTEF-UHFFFAOYSA-J |

Canonical SMILES |

C[N+](C)(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=C(C=C3)OCC[N+](C)(C)C)C4=CC=C(C=C4)OCC[N+](C)(C)C.[Br-].[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Core Synthesis Protocol

TTAPE-Me is synthesized via a two-step process involving the quaternization of a tetraphenylethene (TPE) derivative. The primary route, detailed in patent US20160299078A1, involves:

-

Preparation of the TPE precursor : A tetrakis(4-hydroxyphenyl)ethene derivative is functionalized with 2-bromoethyltrimethylammonium bromide.

-

Quaternization : The intermediate is treated with methyl bromide to introduce quaternary ammonium groups, followed by counterion exchange to bromide.

Key reaction conditions include:

Alternative Methods

A modified approach from Bioorganic & Medicinal Chemistry Letters (source) uses a one-pot condensation of tetrakis(4-hydroxyphenyl)ethene with 2-(trimethylammonio)ethyl chloride, though yields are lower (~45%) compared to the patent method (~68%).

Purification and Isolation

Chromatographic Techniques

Crude TTAPE-Me is purified via:

Crystallization

Final purification is achieved by dissolving the product in hot methanol and precipitating with diethyl ether, yielding a pale-yellow crystalline solid.

Physicochemical Properties

Solubility and Stability

TTAPE-Me exhibits unique solubility characteristics critical for experimental applications:

Aggregation Behavior

Molecular dynamics (MD) simulations reveal that TTAPE-Me forms non-emissive "cogwheel" aggregates in aqueous solutions (hydrophobic dimers/trimers) but transitions to fluorescent monomers upon binding anionic lipids. This aggregation-disaggregation equilibrium is solvent-dependent:

-

Ethyl acetate : Monomers dominate, yielding intense fluorescence.

Analytical Validation

Spectroscopic Characterization

Mass Spectrometry

High-resolution ESI-MS data from GlpBio confirms the molecular ion peak at m/z 1060.7 (M<sup>4+</sup>–4Br<sup>−</sup> + 2H<sup>+</sup>).

Practical Considerations for Experimental Use

Liposome Labeling Protocols

TTAPE-Me labeling of small unilamellar vesicles (SUVs) follows standardized steps:

-

SUV preparation : Sonication of lipid films (1 mM) in HEPES buffer (pH 7.4).

-

Dye incubation : 10 µM TTAPE-Me incubated with SUVs (20:1 lipid:dye ratio) for 10 minutes.

Mitochondrial Staining

For mitochondrial localization studies, isolated mitochondria are labeled with 10 µM TTAPE-Me in SEM buffer (250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH).

Limitations and Controversies

Specificity Challenges

Contrary to initial claims, TTAPE-Me binds nonspecifically to anionic lipids (CL, PG, PS) with comparable affinity, as shown by:

Chemical Reactions Analysis

1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Substitution: The trimethylammonium groups can be substituted with other functional groups under appropriate conditions.

Aggregation-Induced Emission: The compound exhibits fluorescence when aggregated, which is a unique property utilized in various applications.

Common reagents used in these reactions include oxidizing agents, bases, and solvents like DMF. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Introduction to TTAPE-Me

TTAPE-Me (1,1,2,2-tetrakis[4-(2-trimethylammonioethoxy)-phenylethene]) is a water-soluble aggregation-induced emission-active fluorogen. It was developed primarily for the detection of cardiolipin, a unique phospholipid found in the inner mitochondrial membrane, which plays a critical role in mitochondrial function and is associated with various diseases .

Detection of Cardiolipin

TTAPE-Me has been utilized as a fluorescent sensor for the specific detection and quantification of cardiolipin in biological samples. Its selectivity towards CL over other lipids makes it a valuable tool for mitochondrial research:

- Fluorescence Response : The fluorescence intensity of TTAPE-Me increases significantly in the presence of CL-containing liposomes compared to those lacking CL. This property allows for effective visualization and quantification of isolated mitochondria .

- Comparison with Other Probes : In comparison to NAO (10-Nonyl acridine orange), the only commercially available dye for CL detection, TTAPE-Me provides superior sensitivity and specificity, making it preferable for clinical diagnostics and research applications .

Quantification of Isolated Mitochondria

TTAPE-Me has demonstrated its utility in quantifying isolated mitochondria from various sources, including Saccharomyces cerevisiae. The probe's fluorescence correlates linearly with mitochondrial concentration, facilitating straightforward quantification without complex procedures .

Interaction Studies with Anionic Lipids

Research has shown that TTAPE-Me interacts with various anionic lipids beyond CL:

- Membrane Binding Studies : Experiments have indicated that TTAPE-Me binds to lipid membranes composed of PG and PS, exhibiting similar fluorescence responses across different lipid types. This characteristic suggests that while TTAPE-Me can detect anionic lipids, it lacks specificity necessary for distinguishing between them .

- Dynamic Equilibrium : The probe's fluorescence is regulated by the balance between aggregated forms in solution and monomeric forms bound to lipid membranes, which complicates its use as a selective probe for any single lipid type .

Mitochondrial Membrane Studies

A study conducted on isolated mitochondria from E. coli and yeast strains demonstrated that TTAPE-Me could effectively visualize CL but struggled to differentiate between CL and other anionic lipids present in significant quantities within the membranes .

| Strain | Lipid Composition | Fluorescence Response |

|---|---|---|

| W3110 | 60% PE, 30% PG, 10% CL | Moderate |

| BKT12 | 62% PE, 32% PG | Low |

| AT2033 | 10% PE, 50% PG, 40% CL | High |

This table summarizes the varying fluorescence responses based on lipid composition.

Clinical Relevance

TTAPE-Me's application extends into clinical diagnostics where monitoring cardiolipin levels can indicate mitochondrial dysfunctions associated with heart diseases and genetic disorders. Its ability to provide rapid results enhances its potential utility in clinical settings .

Mechanism of Action

The mechanism by which 1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene exerts its effects involves its aggregation-induced emission properties. When the compound aggregates, it undergoes a conformational change that enhances its fluorescence. This property is exploited in detecting anionic phospholipids and nucleic acids. The molecular targets include cardiolipin, phosphatidylglycerol, and phosphatidylserine .

Comparison with Similar Compounds

Sensitivity

- TTAPE-Me exhibits a 3.5-fold fluorescence enhancement in the presence of CL-containing vesicles, while NAO shows a fluorescence decrease that is difficult to quantify visually .

- TTAPE-Me detects CL linearly across a wide range of CL-to-lipid ratios (2–50% CL), whereas NAO requires a strict 2:1 NAO/CL stoichiometry for reliable quantification .

Selectivity

- TTAPE-Me shows negligible response to other mitochondrial lipids, including phosphatidylserine (PS), phosphatidylinositol (PI), and sphingomyelin (SM), even at physiological concentrations . In contrast, NAO’s fluorescence is significantly quenched by DPPE, PI, and PS, leading to false positives .

- Controversially, Pyrshev et al.

Practical Utility

- TTAPE-Me enables rapid, one-step CL quantification in isolated mitochondria with minimal background noise, while NAO requires extensive sample preparation (e.g., fixation, centrifugation) and exhibits poor signal-to-noise ratios .

TTAPE-Me vs. Other Fluorescent Probes

Limited studies exist on direct competitors, but insights include:

- BSPOTPE , a negatively charged AIE probe, fails to respond to CL due to electrostatic repulsion, highlighting TTAPE-Me’s unique charge-based design .

- Leb-03-144 and other WEE1-targeting probes lack lipid-specificity, emphasizing TTAPE-Me’s niche in mitochondrial lipidomics .

Data Tables

Table 1. Performance Comparison: TTAPE-Me vs. NAO

Table 2. Fluorescence Response to Lipid Vesicles

Biological Activity

Introduction

TTAPE-Me (1,1,2,2-tetrakis[4-(2-trimethylammonioethoxy)-phenylethene]) is a fluorescent probe that has been developed for the detection of cardiolipin (CL), a phospholipid found predominantly in the inner mitochondrial membrane. Despite its intended specificity for CL, recent studies have revealed significant limitations in its selectivity and biological activity. This article reviews the biological activity of TTAPE-Me, focusing on its interactions with various anionic lipids, the mechanisms underlying its fluorescence properties, and implications for its use in biological research.

TTAPE-Me operates through a fluorescence mechanism that is influenced by its interactions with lipid membranes. The fluorescence intensity is regulated by a dynamic equilibrium between non-emitting monomers and emitting dye aggregates that form due to electrostatic interactions with anionic lipids. This mechanism complicates the interpretation of fluorescence signals, particularly in environments containing multiple lipid species.

Key Findings:

- Non-selectivity : TTAPE-Me does not exhibit selective binding to CL; it interacts similarly with phosphatidylglycerol (PG) and phosphatidylserine (PS), leading to indistinguishable fluorescence signals across these lipids .

- Fluorescence Variability : The probe's fluorescence varies significantly depending on the lipid composition of the membrane and the solvent environment. For instance, higher concentrations of PG can yield stronger fluorescent responses than CL under certain conditions .

Lipid Interaction Studies

In a series of experiments using artificial liposomes and biological membranes from Escherichia coli and Saccharomyces cerevisiae, researchers assessed TTAPE-Me's ability to distinguish between different anionic lipids. The results indicated that:

- Fluorescence Intensity : The intensity of fluorescence decreased as the proportion of anionic lipids (CL + PG) decreased. For example, in wild-type E. coli strains with varying lipid compositions, significant differences in fluorescence were observed, but these were not solely attributable to CL presence .

- Molecular Dynamics Simulations : Complementary molecular dynamics simulations supported these findings by illustrating how TTAPE-Me aggregates in response to lipid bilayer compositions, further demonstrating its non-specific binding behavior .

Case Study 1: Mitochondrial Membrane Analysis

A study examined TTAPE-Me's performance on isolated mitochondria from S. cerevisiae. The results showed that while TTAPE-Me could detect anionic lipids, it failed to provide specific localization or quantification of CL due to its promiscuous binding nature .

Case Study 2: Bacterial Membrane Studies

In another study involving E. coli strains with distinct lipid profiles, TTAPE-Me's fluorescence response was analyzed. It was found that as the percentage of CL decreased relative to PG, the overall fluorescent signal also diminished, highlighting the probe's inability to selectively identify CL .

Data Summary

The following table summarizes key experimental findings regarding TTAPE-Me's interaction with various lipids:

Implications for Research

The findings regarding TTAPE-Me raise important considerations for researchers using this probe in studies related to mitochondrial function and lipid biology. Its lack of specificity could lead to misinterpretations in experiments designed to elucidate the role of cardiolipin in cellular processes.

Recommendations:

- Alternative Probes : Researchers are encouraged to explore other fluorescent probes that offer greater specificity for cardiolipin detection.

- Methodological Adjustments : When using TTAPE-Me, it is crucial to control for other anionic lipids present in the experimental systems to avoid misleading conclusions.

Q & A

Q. What is the molecular mechanism behind TTAPE-Me's specificity for cardiolipin (CL) detection?

TTAPE-Me operates as a fluorescence turn-on sensor, binding electrostatically to CL's anionic phosphate groups in mitochondrial membranes. Its aggregation-induced emission (AIE) property enhances fluorescence upon interaction with CL, enabling quantitative analysis. Unlike NAO (the traditional CL probe), TTAPE-Me avoids ambiguous protocols and offers higher sensitivity (detection limits ~10 nM) due to reduced background noise .

Methodological Tip: Optimize probe concentration (5–20 µM) and incubation time (15–30 min) to minimize nonspecific binding. Validate using CL-deficient cell lines or lipid extraction protocols .

Q. How does TTAPE-Me compare to NAO in experimental design for mitochondrial CL visualization?

TTAPE-Me outperforms NAO in sensitivity (10-fold higher signal-to-noise ratio) and selectivity (no cross-reactivity with other anionic lipids like phosphatidylserine). However, NAO remains preferable for competitive binding studies due to TTAPE-Me's susceptibility to sodium ion interference .

Methodological Tip: Use TTAPE-Me in low-sodium buffers (e.g., 10 mM HEPES) to avoid competition. For comparative studies, pair TTAPE-Me with mass spectrometry to validate CL quantification .

Q. What protocols ensure reproducibility in TTAPE-Me-based CL imaging?

Key parameters:

- Buffer composition : Avoid high sodium/potassium concentrations (≥50 mM disrupts binding).

- Mitochondrial isolation : Use digitonin-based fractionation to preserve membrane integrity.

- Control experiments : Include CL-depleted samples (e.g., CRISPR-modified cells) to confirm specificity .

Advanced Research Questions

Q. How can researchers address TTAPE-Me's limitations in competitive binding assays?

TTAPE-Me's electrostatic binding mode makes it unsuitable for studies requiring displacement by cations (e.g., Ca²⁺/Na⁺). Alternatives:

- Synthesize probes with covalent binding motifs (e.g., photoaffinity labels).

- Use Förster resonance energy transfer (FRET) pairs with CL-binding peptides to bypass ionic interference .

Case Study: Modifying NAO's alkyl chain improved solubility but reduced CL affinity. Similar structural tweaks for TTAPE-Me (e.g., shorter alkyl linkers) are under exploration .

Q. What strategies improve TTAPE-Me's specificity in bacterial membranes with phosphatidylglycerol (PG)?

TTAPE-Me cross-reacts with PG due to shared anionic head groups. Solutions:

Q. How should researchers analyze contradictory data between TTAPE-Me and other CL assays (e.g., mass spectrometry)?

Discrepancies often arise from:

- Local vs. bulk CL measurement : TTAPE-Me detects CL in membrane microdomains, while MS measures total cellular CL.

- Artifacts : TTAPE-Me may overestimate CL in fragmented mitochondria.

Resolution: Combine TTAPE-Me with lipidomics and electron microscopy to correlate spatial distribution with absolute quantification .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.